Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate
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Overview
Description
Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a carbamoyl group at the second position, a fluorine atom at the seventh position, and a carboxylate ester at the fourth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-carbamoyl-7-fluoroquinoline-4-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate: Similar structure but with the fluorine atom at the sixth position.
Methyl 2-carbamoyl-8-fluoroquinoline-4-carboxylate: Similar structure but with the fluorine atom at the eighth position.
Uniqueness
Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate is unique due to the specific positioning of the fluorine atom at the seventh position, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H9FN2O3 |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9FN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-4-6(13)2-3-7(8)9/h2-5H,1H3,(H2,14,16) |
InChI Key |
GZPPDDJMRGJCPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C(=O)N |
Origin of Product |
United States |
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